Product packaging for 1,4,6-Triazaspiro[4.4]nonane(Cat. No.:CAS No. 286390-79-2)

1,4,6-Triazaspiro[4.4]nonane

Cat. No.: B13828708
CAS No.: 286390-79-2
M. Wt: 127.19 g/mol
InChI Key: BORGKHAWUYLIFH-UHFFFAOYSA-N
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Description

1,4,6-Triazaspiro[4.4]nonane (CAS 286390-79-2) is a specialized spirocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C6H13N3 and a molecular weight of 127.19 g/mol, features a unique structure that incorporates a spiro-fused ring system with multiple nitrogen atoms . This framework is highly valuable for constructing complex molecules. The spirocyclic structure is a privileged scaffold in drug discovery, often used to explore three-dimensional chemical space and improve the physicochemical properties of lead compounds. While specific biological data for this particular isomer is limited in the public domain, analogous triazaspiro[4.4]nonane cores are recognized for their potential in various research applications. For instance, closely related structural isomers have been investigated for their antimicrobial properties and have been identified as key intermediates in synthetic methodologies . Researchers value this scaffold for its potential to interact with biological targets and its utility in developing novel chemical entities. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. References: ChemBlink. (2018). This compound : more information. Retrieved from https://www.chemblink.com/moreProducts/more286390-79-2.htm Krolenko, K. Y., et al. (2015). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 51 , 472–477. PMC. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled.... Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6921261/

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3 B13828708 1,4,6-Triazaspiro[4.4]nonane CAS No. 286390-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286390-79-2

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

1,4,6-triazaspiro[4.4]nonane

InChI

InChI=1S/C6H13N3/c1-2-6(7-3-1)8-4-5-9-6/h7-9H,1-5H2

InChI Key

BORGKHAWUYLIFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC1)NCCN2

Origin of Product

United States

Synthetic Methodologies for the 1,4,6 Triazaspiro 4.4 Nonane Core and Analogues

Strategies for the Construction of the Spiro[4.4]nonane Ring System

The formation of the spiro[4.4]nonane skeleton, particularly with nitrogen heteroatoms, can be achieved through several strategic approaches. These methods range from the cyclization of linear precursors to complex multicomponent and metal-catalyzed reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational strategy for creating spirocyclic frameworks, wherein a linear or macrocyclic precursor is induced to form the spiro center through an internal ring-closing reaction.

A prominent example is the domino radical bicyclization used to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov This process typically starts with precursors like O-benzyl oxime ethers containing an alkenyl moiety and a brominated aromatic ring. nih.gov Under radical conditions initiated by agents such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) with Bu3SnH, a cascade of cyclization events forms the spiro[indene-1,2′-pyrrolidine] system, which contains the 1-azaspiro[4.4]nonane nucleus, in a single step. nih.gov

Another powerful intramolecular method is the radical-mediated intramolecular hydrogen atom transfer (HAT) . This has been effectively used for synthesizing oxa-aza spirocycles like 1-oxa-6-azaspiro[4.4]nonane. The reaction begins with a carbohydrate-derived N-phosphoramidate or N-cyanamide derivative, which is treated with (diacetoxyiodo)benzene (B116549) (DIB) and iodine. vulcanchem.com This generates a nitrogen-centered radical that abstracts a hydrogen atom from a distant carbon (a 1,5-HAT), followed by cyclization to form the spiro center. vulcanchem.com

Furthermore, classical approaches such as the Dieckmann cyclization of ketone precursors have been employed to generate the second five-membered ring of the spiro[4.4]nonane system. researchgate.net For triazaspirocycles specifically, intramolecular nucleophilic additions, such as 5- and 6-exo-trig cyclizations, represent a common route to the core structure. nih.gov For instance, the synthesis of (±)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been accomplished via the cyclization of an α-ureido ester precursor. ru.nl

Intermolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions, particularly [3+2] cycloadditions, are highly effective for constructing the five-membered heterocyclic rings found in the 1,4,6-triazaspiro[4.4]nonane system. These reactions involve the combination of two different molecules to form a cyclic adduct.

A notable application is the 1,3-dipolar cycloaddition between nitrones and 5-carboxymethylene hydantoins. This reaction proceeds with high yield and complete control over regio- and diastereoselectivity to form 1-oxa-2,6,8-triazaspiro[4.4]nonane derivatives (spiroisoxazolidinohydantoins). psu.edu The use of enantiomerically pure chiral pyrroline (B1223166) nitrones can render the process enantiospecific. psu.edu

Similarly, the synthesis of 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones has been achieved through the cycloaddition of benzonitrile (B105546) oxides (generated in situ) with 3-(isoxazolyl)-2-(arylimino)-1,3-thiazolan-4-ones. tandfonline.comtandfonline.comresearchgate.net A broader review of triazaspirocycle synthesis highlights the utility of various cycloaddition strategies, including [2+1], [3+2], and [4+2] reactions, in building these complex scaffolds. nih.gov

Dipole/Dipolarophile PairSpirocyclic ProductReaction TypeReference(s)
Nitrones + 5-Carboxymethylene Hydantoins1-Oxa-2,6,8-triazaspiro[4.4]nonanes1,3-Dipolar Cycloaddition psu.edu
Benzonitrile Oxides + Iminothiazolanones1-Oxa-6-thia-2,4,9-triazaspiro[4.4]nones1,3-Dipolar Cycloaddition tandfonline.comtandfonline.comresearchgate.net
Azomethine Ylides + Sugar-derived DipolarophilesGlycospiroheterocycles1,3-Dipolar Cycloaddition researchgate.net

Metal-Catalyzed Synthetic Pathways for Spirocyclic Formation

Transition metal catalysis offers efficient and often stereoselective routes to spirocyclic systems. These methods leverage the unique reactivity of metal complexes to facilitate bond formations that are otherwise challenging.

Gold(I) catalysis has been shown to be highly effective in the synthesis of 2,7-dioxaspiro[4.4]nonane-1,6-diones from diethyl bis(alkynyl)malonate derivatives. mdpi.com The mild reaction conditions and low catalyst loadings make this an attractive method. mdpi.com Palladium catalysis is also prominent, with Pd-catalyzed carbonylative cyclization of 1,4-dienes and asymmetric dearomative cyclizations being used to construct spiro[4.4]nonane skeletons. researchgate.net

The development of chiral spiro ligands has become a major field, with the spiro[4.4]nonane framework itself being identified as a "privileged structure" for creating ligands used in a wide range of asymmetric catalytic reactions. jlu.edu.cnsioc-journal.cn For example, complexes of iridium with spiro[4.4]nonadiene-based phosphine-oxazoline ligands (SpinPHOX) have been used for the asymmetric hydrogenation of 3-ylidenephthalides. researchgate.net

Catalyst SystemReaction TypeSpirocyclic SystemReference(s)
Au(I) complexesAlkyne Heterocylization2,7-Dioxaspiro[4.4]nonane mdpi.com
Pd(II) complexesCarbonylative CyclizationSpiro[4.4]nonane
Ir(I)-SpinPHOXAsymmetric HydrogenationChiral Phthalides researchgate.net
Rh(I) complexesEnantioselective [4+2] CycloadditionPyrimidinones researchgate.net

Condensation Reactions Utilizing Keto Esters and Amines

Condensation reactions provide a direct and often high-yielding pathway to heterocyclic spiro compounds. These reactions typically involve the formation of a key C-N or C-C bond through the elimination of a small molecule like water.

The synthesis of 1,2,4-triazaspiro[4.5]dec-2-en-3-amines has been accomplished via a multicomponent reaction between cyclohexanone, hydrazine (B178648) carbothioamide, and an aminotriazine, followed by a Schiff base reaction with various aldehydes. researchgate.net This demonstrates how condensation chemistry can rapidly build complexity. researchgate.net The synthesis of various hydantoin-containing spirocycles, such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione and 1,3,8-triazaspiro[4.5]decane-2,4-dione, often starts from a ketone (like 1-Boc-4-piperidone) and proceeds through condensation steps. nih.gov Diamine condensation with amides has also been reported as a viable method for forming triazaspirocycles. nih.gov

Optimization of Synthetic Reaction Parameters and Conditions

The efficiency and selectivity of the syntheses of spiro[4.4]nonane systems are highly dependent on reaction parameters. Optimization of these conditions is crucial for achieving desired outcomes.

For radical cyclizations, the choice of initiator can significantly impact the reaction. For example, in the synthesis of 1-azaspiro[4.4]nonane derivatives, using triethylborane (Et3B) as an initiator resulted in shorter reaction times (3 hours) and markedly higher diastereoselectivity compared to using AIBN (6 hours). nih.gov

In metal-catalyzed reactions, parameters such as catalyst loading, solvent, and temperature are critical. The gold(I)-catalyzed synthesis of dioxaspiro[4.4]nonanes was optimized to proceed efficiently with just 1 mol% of the catalyst in dichloromethane (B109758) at 40 °C. mdpi.com

The use of microwave irradiation has been shown to be a "greener" and more efficient alternative to conventional heating for the synthesis of 1,2,4-triazaspiro[4.5]dec-2-en-3-amines. researchgate.net Additionally, for certain reactions, additives are necessary. The reaction of acetylenedicarboxylic acid mono-tert-butylester with a carbodiimide (B86325) required the addition of 2,4,6-trimethylpyridine (B116444) (TMP) to achieve good yields, likely because the bulky tert-butyl group reduced the reactivity of the acid. psu.edu

Elucidation of Reaction Mechanisms in Core Synthesis

Understanding the reaction mechanism is key to controlling and improving synthetic methods. For the synthesis of triazaspiro[4.4]nonane analogues, several mechanisms have been proposed and studied.

In the formation of thiazolidinone-containing spirocycles, the proposed mechanism involves the addition of an amide derivative to an isothiocyanate in the presence of a base, followed by an intramolecular nucleophilic substitution of a chlorine atom by the sulfur of the isothiocyanate to close the first ring. tandfonline.comtandfonline.com

The mechanism for radical-mediated intramolecular HAT reactions is understood to proceed through specific steps: oxidation of an N-H bond to an N-I species, homolysis of the N-I bond to form a nitrogen radical, and subsequent 1,5-hydrogen atom transfer followed by radical recombination to yield the spirocycle. vulcanchem.com

For cycloaddition reactions, the stereochemical outcome is often rationalized through analysis of the transition state. In the 1,3-dipolar cycloaddition of nitrones, 2D NOESY NMR experiments have been used to definitively confirm the anti disposition of key protons in the product, providing crucial evidence for the proposed stereochemical pathway. psu.edu It is also known that triazaspirocycles can undergo cycloreversion reactions, breaking back down into their constituent dipole and dipolarophile, especially if an aromatic product can be formed. nih.gov

Derivatization and Structural Modification Strategies for 1,4,6 Triazaspiro 4.4 Nonane Analogues

Introduction of Diverse Functional Groups via Chemical Transformations

The functionalization of the 1,4,6-triazaspiro[4.4]nonane core is primarily centered on the nitrogen atoms within the heterocyclic rings, which serve as key handles for introducing chemical diversity. Various chemical transformations can be employed to append a wide array of functional groups, thereby modulating the physicochemical properties and biological activities of the resulting analogues.

Common functionalization strategies include N-acylation, N-alkylation, and N-arylation reactions. For instance, the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with substituted aryl isocyanates in a propan-2-ol medium yields the corresponding substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids. nuph.edu.ua This transformation introduces a urea-like functionality at the N7 position, which can participate in hydrogen bonding interactions with biological targets. The structure of these products has been confirmed using 1H and 13C NMR spectroscopy, as well as chromato-mass spectrometry. nuph.edu.ua

Furthermore, the dione (B5365651) moiety present in some this compound derivatives offers additional sites for chemical modification. These carbonyl groups can undergo nucleophilic addition reactions, allowing for the introduction of various substituents. smolecule.com They can also be reduced to the corresponding alcohols, providing another avenue for derivatization. smolecule.com Condensation reactions with amines or alcohols can lead to the formation of more complex derivatives. smolecule.com

Synthesis of Substituted Triazaspiro[4.4]nonane Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, including multi-step sequences and multicomponent reactions. A common approach involves the construction of the spirocyclic core followed by functionalization. For example, the synthesis of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves the initial formation of the quinazoline (B50416) ring, followed by the construction of the triazaspiro framework. smolecule.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the this compound system in a single step from readily available starting materials. rsc.orgresearchgate.net For example, the Bucherer-Bergs reaction, a classic MCR, can be utilized to synthesize spirohydantoins, which are structurally related to the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core, from a ketone, cyanide, and ammonium (B1175870) carbonate. uio.no

Cycloaddition reactions are another powerful tool for the synthesis of spiroheterocycles. nih.govresearchgate.netthieme-connect.comcem.com The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a frequently employed method for constructing five-membered heterocyclic rings, which are integral to the this compound scaffold. nih.govmdpi.com For instance, the reaction of nitrilimines with polyfunctional dipolarophiles has been used to synthesize 1,3-disubstituted-4,9-dithia-1,2,6-triazaspiro rsc.orgrsc.orgnonan-2-ene-7-ones. namiki-s.co.jp

The following table summarizes selected synthetic methods for preparing substituted triazaspiro[4.4]nonane derivatives:

Starting MaterialsReagents and ConditionsProductReference
3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, Substituted aryl isocyanatesPropan-2-olSubstituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids nuph.edu.ua
Ninhydrin, Cyanoacetohydrazide, Ethyl cyanoacetate, Aromatic aldehydes, Pyrazolone, MalononitrileOne-pot, three-component reactionSpiroindenopyridotriazine-4H-pyrans rsc.org
Isatin-derived enals, o-Hydroxyphenyl-substituted p-quinone methidesN-heterocyclic carbene catalysisSpirocyclic oxindole-ε-lactones nih.gov
Ketone, Cyanide, Ammonium carbonateBucherer-Bergs reactionSpirohydantoins uio.no

Stereochemical Considerations and Control in Analogue Synthesis

The spirocyclic nature of this compound introduces a chiral center at the spiro-carbon, leading to the possibility of enantiomers. The synthesis of enantiomerically pure or enriched analogues is often crucial for understanding their structure-activity relationships, as different enantiomers can exhibit distinct biological activities.

Several strategies can be employed to control the stereochemistry during the synthesis of this compound analogues. These include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. rsc.orgnih.govbohrium.comresearchgate.net For instance, starting the synthesis from an enantiomerically pure precursor can lead to the formation of a single enantiomer of the final product.

Asymmetric catalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. nih.govbohrium.comresearchgate.net Chiral catalysts, such as chiral phosphoric acids, bifunctional thioureas/squaramides, and metal complexes with chiral ligands, can effectively induce asymmetry in the formation of the spirocyclic core. bohrium.com For example, N-heterocyclic carbene (NHC) catalysis has been successfully applied in the asymmetric synthesis of various spiroheterocycles, including spiro-oxindoles and spiro-lactones. nih.govmdpi.com

Chiral resolution is another common method to obtain enantiomerically pure compounds from a racemic mixture. wikipedia.orgnih.govmdpi.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization. wikipedia.org Chiral high-performance liquid chromatography (HPLC) is also a widely used technique for the analytical and preparative separation of enantiomers. mdpi.com

The table below highlights different approaches for achieving stereocontrol in the synthesis of spirocyclic compounds:

MethodDescriptionExample ApplicationReference
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction.N-heterocyclic carbene-catalyzed synthesis of spirocyclic oxindole-ε-lactones. nih.gov
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Use of chiral auxiliaries for the resolution of spiro[4.4]nonane-1,6-dione.
Chiral ResolutionSeparation of a racemic mixture into its individual enantiomers.Separation of enantiomers of nitropropranolol using chiral HPLC. mdpi.com
Chiral Starting MaterialsUse of an enantiomerically pure starting material to transfer chirality to the product.Synthesis of chiral 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid from L-cysteine derivatives.

Development of Libraries for Chemical Space Exploration

The systematic exploration of the chemical space around the this compound scaffold is essential for identifying novel compounds with desired biological activities. benthamscience.comwikipedia.orgextrapolations.com The development of compound libraries based on this scaffold allows for the rapid generation of a diverse set of analogues for high-throughput screening.

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules from a common starting material or scaffold. benthamscience.com By applying a variety of reaction pathways and building blocks to the this compound core, a large and diverse library of compounds can be generated. This approach facilitates the exploration of a broader region of chemical space than traditional target-oriented synthesis.

Scaffold hopping is another valuable strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while maintaining the key pharmacophoric features. namiki-s.co.jpcam.ac.ukniper.gov.inuniroma1.it The this compound framework can serve as a novel scaffold to replace existing ones in known drug molecules, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

The generation of virtual libraries through computational methods also plays a crucial role in chemical space exploration. wikipedia.org In silico enumeration of possible derivatives of the this compound scaffold, followed by filtering based on desired physicochemical properties, can guide the selection of compounds for actual synthesis, thereby making the library design process more efficient.

The following table outlines key strategies for chemical library development based on spirocyclic scaffolds:

StrategyDescriptionRelevance to this compound
Diversity-Oriented Synthesis (DOS)Synthesis of a wide range of structurally diverse molecules from a common scaffold.Enables the generation of a large and diverse library of this compound analogues for screening.
Scaffold HoppingReplacing the core of a known active molecule with a novel scaffold.The this compound framework can be used as a novel scaffold to generate new classes of bioactive compounds.
Combinatorial ChemistrySystematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to form a large array of structurally diverse molecules.Applicable for the parallel synthesis of a large number of this compound derivatives.
In Silico Library DesignComputational generation and filtering of virtual compound libraries to guide synthetic efforts.Facilitates the rational design of this compound-based libraries with desired properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4,6 Triazaspiro 4.4 Nonane Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 1,4,6-Triazaspiro[4.4]nonane, both ¹H and ¹³C NMR would provide critical information about its connectivity and stereochemistry.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the protons would be influenced by their local electronic environment. Protons attached to carbons adjacent to nitrogen atoms would be expected to appear at a lower field (higher ppm value) compared to those on other methylene (B1212753) groups due to the deshielding effect of the electronegative nitrogen. The spirocyclic nature of the molecule would likely lead to complex spin-spin coupling patterns, which could be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The spiro carbon, being a quaternary carbon, would typically have a distinct chemical shift. Carbons bonded to nitrogen atoms would also exhibit characteristic downfield shifts. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

Table 1: Predicted NMR Data for this compound (Hypothetical)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H₂2.8 - 3.245 - 55
C3-H₂2.8 - 3.245 - 55
C5 (spiro)-60 - 75
C7-H₂2.7 - 3.140 - 50
C8-H₂1.8 - 2.225 - 35
C9-H₂2.7 - 3.140 - 50
N-H1.5 - 3.0 (broad)-

Note: This table is predictive and not based on experimental data.

Utilization of Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₁₃N₃) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact, EI) would offer valuable structural information. Characteristic fragmentation pathways for spiro compounds often involve the cleavage of the bonds adjacent to the spirocenter, as well as the rupture of the heterocyclic rings. The resulting fragment ions would be indicative of the specific arrangement of atoms within the this compound framework.

X-ray Crystallography in the Determination of Solid-State Structures and Conformations

This technique would reveal the puckering of the two five-membered rings and their relative orientation. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H groups, would also be elucidated, providing a complete picture of the molecule's solid-state structure. While no specific crystal structure data for this compound is available, studies on related triazole-containing macrocycles have demonstrated the power of this technique in confirming complex fused-ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

The N-H stretching vibrations of the secondary amine groups would typically appear as one or more bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹. The N-H bending vibration would likely be found in the 1590-1650 cm⁻¹ region, and C-N stretching vibrations would appear in the fingerprint region (typically 1000-1350 cm⁻¹). The absence of other characteristic functional group absorptions would support the proposed structure.

Table 2: Expected Infrared Absorption Bands for this compound (Hypothetical)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Alkane)Stretching2850 - 2960
N-H (Amine)Bending1590 - 1650
C-NStretching1000 - 1350

Note: This table is predictive and not based on experimental data.

Computational and Theoretical Investigations of 1,4,6 Triazaspiro 4.4 Nonane and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of molecules. chimicatechnoacta.rudergipark.org.tr These methods are used to calculate the optimized geometry and to analyze the electronic structure, which in turn dictates the molecule's reactivity. dergipark.org.trsuperfri.org For derivatives of 1,4,6-triazaspiro[4.4]nonane, DFT studies can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. chimicatechnoacta.ru

The HOMO-LUMO gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. chimicatechnoacta.ru Calculations can predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications. For instance, in studies of other nitrogen-containing heterocycles, DFT has been used to rationalize the regio- and diastereoselectivity of reactions by calculating the energies of alternative transition states. psu.edu Such computational models are invaluable for predicting the most likely products of complex reactions involving the triazaspiro[4.4]nonane core. psu.edumdpi.com Quantum chemical methods are also employed to calculate various molecular descriptors that are subsequently used in QSAR modeling. chimicatechnoacta.runih.gov

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements | Provides information on the thermodynamic stability of the molecule. superfri.org |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

To investigate the potential of this compound derivatives as biologically active agents, molecular docking and molecular dynamics (MD) simulations are widely used computational techniques. researchgate.netfip.org

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. smolecule.com This method computationally places the ligand (the spiro compound derivative) into the binding site of a macromolecular target (e.g., an enzyme or receptor) whose three-dimensional structure is known. nih.gov The output is typically a scoring function that estimates the strength of the interaction, often expressed as a binding energy (kcal/mol). researchgate.net Studies on other spirocyclic compounds have successfully used docking to identify derivatives with high binding affinities for various protein targets, guiding the selection of candidates for synthesis and biological testing. mdpi.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of a molecular system, such as a ligand-protein complex. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the movements of atoms over time, revealing the stability of the complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govnih.govmdpi.com The root mean square deviation (RMSD) of the protein backbone and ligand is often monitored to assess the stability of the binding. nih.gov Significant fluctuations can indicate that the ligand is adjusting its position within the binding pocket or is unstable in that pose. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor recognition. mdpi.com

Table 2: Outputs and Applications of Docking and MD Simulations

Technique Key Outputs Research Application
Molecular Docking Binding pose/orientation, Binding affinity/score, Key interacting amino acid residues. nih.gov Prediction of how a compound binds to a biological target; virtual screening of compound libraries; prioritizing compounds for synthesis. smolecule.com

| Molecular Dynamics | Trajectory of atomic positions over time, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen bond analysis, Interaction energy. nih.gov | Assessment of the stability of a ligand-protein complex; analysis of conformational changes in the protein or ligand upon binding; refinement of docking poses. mdpi.com |

In Silico Modeling for Predicting Research-Relevant Pharmacokinetic Properties (e.g., ADMET parameters for research, not clinical)

In early-stage research, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is critical to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. In silico ADMET modeling offers a rapid and cost-effective way to evaluate these properties before a compound is synthesized. researchgate.netnih.goviapchem.org

Various web-based tools and software packages, such as SwissADME and ProTox, are used to calculate a wide range of ADMET-related parameters from a molecule's structure. researchgate.netmdpi.com These predictions are based on statistical models trained on large datasets of experimental data. nih.gov For this compound derivatives, these tools can predict key physicochemical properties like lipophilicity (logP), aqueous solubility, and topological polar surface area (TPSA). researchgate.net They also provide estimations of pharmacokinetic behaviors such as gastrointestinal absorption, blood-brain barrier (BBB) permeation, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.com The unique three-dimensional and rigid nature of spirocyclic compounds can enhance properties like solubility and membrane permeability by increasing the fraction of sp3-hybridized carbons, a feature that can be evaluated computationally. tandfonline.com

Table 3: Common In Silico ADMET Parameters for Research

Parameter Predicted Property Importance in Early-Stage Research
Lipophilicity (e.g., logP) The compound's affinity for a lipid versus an aqueous environment. Influences absorption, distribution, membrane permeability, and protein binding. mdpi.com
Aqueous Solubility (e.g., logS) The compound's ability to dissolve in water. Crucial for absorption and formulation. mdpi.com
Gastrointestinal (GI) Absorption Likelihood of the compound being absorbed from the gut into the bloodstream. A primary indicator of oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) Permeation The ability of the compound to cross the BBB and enter the central nervous system. Essential for CNS-targeted agents; undesirable for peripherally acting agents. mdpi.com
P-glycoprotein (P-gp) Substrate Whether the compound is likely to be a substrate for the P-gp efflux pump. P-gp can pump drugs out of cells, reducing their efficacy and affecting distribution. mdpi.com
CYP Inhibition Potential to inhibit major cytochrome P450 (CYP) isoforms (e.g., 1A2, 2C9, 3A4). Predicts potential for drug-drug interactions. mdpi.com

| Hepatotoxicity | Likelihood of causing liver damage. | An early flag for a major toxicity concern. umpr.ac.id |

Conformational Analysis and Stereochemical Prediction via Computational Methods

The defining feature of spirocyclic compounds is their unique three-dimensional architecture, where two rings are joined at a single carbon atom. frontiersin.orgacs.org This structure imparts significant conformational rigidity, which can be advantageous for binding to biological targets by reducing the entropic penalty upon binding. frontiersin.org Computational methods are essential for exploring the conformational landscape and stereochemical properties of the this compound system.

The spiro carbon in substituted this compound derivatives is often a chiral center. The stereochemistry at this center can have a profound impact on biological activity. For example, in a series of 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione derivatives, the two enantiomers of a potent racemic compound showed a dramatic difference in their binding affinity for the 5-HT₆ receptor, with Ki values of 15 nM and 855 nM, respectively. nih.gov Computational methods can help predict the stereochemical outcome of synthetic reactions. DFT calculations, for instance, can be used to model the transition states of different stereochemical pathways, allowing researchers to rationalize and predict the formation of specific diastereomers or enantiomers. psu.edu

| NMR Spectral Simulation | Predicting NMR parameters (e.g., chemical shifts, coupling constants) from computed structures. | Aiding in the assignment of experimentally observed spectra and confirming stereochemistry. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. nih.govdovepress.com For a series of this compound derivatives, a QSAR model can be developed to predict the activity of newly designed, unsynthesized analogues and to provide mechanistic insights into which structural features are most important for activity. tandfonline.comnih.gov

The process begins with a dataset of compounds with known activity values (e.g., IC₅₀). nih.govjapsonline.com For each compound, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode various aspects of the molecule, including constitutional (e.g., molecular weight), physicochemical (e.g., logP), and quantum chemical (e.g., atomic charges, HOMO/LUMO energies) properties. nih.govresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. nih.govresearchgate.net A robust QSAR model must be rigorously validated to ensure its predictive power. nih.govjapsonline.com The resulting model can highlight the positive and negative contributions of different molecular properties to the biological activity, thereby guiding the rational design of more potent compounds. researchgate.net For example, a QSAR model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while the presence of a hydrogen bond donor in another region is detrimental. dovepress.com

Table 5: Key Components of a QSAR Study

Component Description Example
Dataset A collection of compounds with a common structural scaffold and measured biological activity against a specific target. japsonline.com A series of this compound derivatives with their IC₅₀ values for a particular kinase.
Descriptors Numerical values that represent the physicochemical, topological, or electronic properties of the molecules. nih.gov Molecular weight, logP, number of hydrogen bond donors/acceptors, EHOMO.
Mathematical Model An equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov A linear equation derived from Multiple Linear Regression (MLR).
Validation Statistical tests to assess the robustness and predictive ability of the model, such as internal (e.g., leave-one-out cross-validation) and external validation. nih.gov High r² (goodness-of-fit) and q² (predictive ability) values. nih.gov

| Mechanistic Insight | Interpretation of the QSAR model to understand which molecular features are critical for activity. tandfonline.com | The model shows that a positive charge on a specific nitrogen atom is correlated with higher activity. |

Mechanistic Investigations of Biological Interactions for 1,4,6 Triazaspiro 4.4 Nonane Derivatives

Exploration of Molecular Targets and Binding Mechanisms (e.g., Enzyme and Receptor Modulation)

Derivatives of the triazaspiro[4.4]nonane scaffold have been shown to interact with a range of biological targets, including enzymes and receptors, leading to the modulation of their activity. The rigid spirocyclic framework helps to restrict the conformation of the molecule, which can lead to a better fit and enhanced binding affinity for a specific biological target. researchgate.net

Molecular docking studies are frequently employed to predict the binding modes of these derivatives within the active sites of proteins. smolecule.com For instance, research on related azaspiro[4.4]nonane systems has identified them as critical pharmacophores for inhibiting enzymes like the angiotensin-converting enzyme (ACE). While a specific 1,3,7-triazaspiro[4.4]nonane derivative was found to lack ACE inhibitory effects, its triaza system was noted for enhancing metal-binding capacity.

In the realm of receptor modulation, structurally similar spiro-heterocyclic motifs have demonstrated potent and selective antagonism of receptors relevant to central nervous system (CNS) disorders. nih.gov A series based on a 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif was identified as potent antagonists of the 5-hydroxytryptamine 6 (5-HT₆) receptor. nih.gov This highlights the potential of the spiro[4.4]nonane core to orient substituents in a way that facilitates specific receptor interactions.

Furthermore, derivatives of the closely related 1,4,9-triazaspiro[5.5]undecane scaffold have been optimized as potent inhibitors of the enzyme METTL3, an RNA methyltransferase implicated in various cancers. acs.orguzh.ch Crystallography studies revealed that the spirocyclic lactam structure could form key hydrogen bond interactions with amino acid residues like Gln550 in the enzyme's binding site. acs.org Other potential enzyme targets for spirocyclic compounds include histone deacetylases (HDACs) and topoisomerases. nih.govnih.gov For example, 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been noted for its potential to interact with various enzymes and receptors, attributable to the combined structural features of the benzothiazole (B30560) moiety and the spiro core.

Structure-Activity Relationship (SAR) Studies for Biological Systems

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For 1,4,6-triazaspiro[4.4]nonane derivatives, SAR studies aim to identify which parts of the molecule are responsible for its biological effects, thereby guiding the design of more potent and selective compounds. wikipedia.orgslideshare.net The three-dimensional nature of spirocycles offers distinct advantages over planar aromatic structures by providing structural novelty and improved physicochemical properties. researchgate.net

The systematic exploration of SAR for triazaspiro[4.4]nonane derivatives relies on the strategic design and synthesis of analogue libraries. Computational methods, including high-throughput synthesis and computer-aided drug design, have become essential in this process. nih.govtandfonline.comuni-bonn.de

A common strategy involves creating a library of compounds based on a central scaffold, such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione, and systematically modifying substituents at different positions. researchgate.net For example, in the development of METTL3 inhibitors based on a related spiro-lactam, a protein crystallography-based medicinal chemistry optimization was employed. acs.orguzh.ch This structure-based design allowed for a targeted approach, leading to a 1400-fold improvement in potency. acs.orguzh.ch

Key design principles for these libraries include:

Scaffold Hopping and Rigidification: Replacing flexible linkers with rigid spirocyclic systems to freeze the molecule in its bioactive conformation, which can enhance binding by reducing entropic penalties upon binding to the target. acs.org

Systematic Substitution: Introducing a variety of chemical groups at accessible positions on the spirocyclic core to probe interactions with the biological target. For instance, libraries of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones were synthesized to evaluate antibacterial activity. researchgate.net

Stereochemical Control: Synthesizing and testing individual enantiomers, as the stereochemistry of the spiro center can have a profound impact on biological activity. nih.govacs.org

These analogue libraries are then screened for activity, and the results are used to build mathematical or qualitative models, such as Quantitative Structure-Activity Relationships (QSAR), to refine the design of future compounds. wikipedia.org

SAR studies have identified several key structural features of triazaspiro[4.4]nonane derivatives that are crucial for their biological activity.

The Spirocyclic Core: The rigid spiro[4.4]nonane framework itself is a primary determinant of activity. researchgate.net It orients the substituents in a precise three-dimensional arrangement, which is critical for selective binding to enzyme active sites or receptor pockets. researchgate.net

Substituents on the Nitrogen Atoms: Modifications at the nitrogen positions of the triazaspiro ring system significantly influence activity. In a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, the nature of the arylmethyl group at the N-3 position and the arenesulfonyl group at the N-7 position were critical for antibacterial potency. researchgate.net For example, the 3-(3-methylbenzyl) derivative showed the highest activity in one study. researchgate.net

Appended Ring Systems: The fusion or attachment of other heterocyclic or aromatic systems can confer specific activities. A 7-(quinazolin-4-yl) substituent was associated with potential anticancer, antimicrobial, and neuroprotective effects. smolecule.com Similarly, a 7-(6-chloro-1,3-benzothiazol-2-yl) group is also a key feature for biological interaction.

Stereochemistry: The stereochemistry at the spiro carbon atom is often a critical factor. For related 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione antagonists of the 5-HT₆ receptor, the two enantiomers of a potent racemic compound displayed a significant difference in activity, with Kᵢ values of 15 nM versus 855 nM. nih.gov This underscores the importance of stereochemical configuration for optimal target engagement.

The table below illustrates SAR for related spirocyclic METTL3 inhibitors, showing how modifications to the core structure impact potency and other properties. acs.org

Mechanistic Insights into Potential Biological Modalities (e.g., Antimicrobial, Anticancer, Neuroprotective Activities at a molecular level)

Derivatives of this compound have shown promise across several therapeutic areas, with research beginning to uncover the molecular mechanisms behind these activities.

Certain triazaspiro[4.4]nonane derivatives have demonstrated notable antibacterial effects. A series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones was found to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.net While the precise molecular mechanism was not fully elucidated in that study, the activity of related heterocyclic compounds offers potential insights. For example, compounds incorporating a 1,2,4-triazole (B32235) ring, which is structurally related to the triaza core, have been shown to act as bioisosteres for a carboxylic acid group and can inhibit bacterial DNA gyrase. mdpi.com Other general mechanisms of antimicrobial action include the disruption of bacterial membranes and the proteolytic degradation or efflux of the antimicrobial agent by resistant bacteria. nih.gov

The table below shows the minimum inhibitory concentration (MIC) for spiropyran derivatives against various bacteria, illustrating the potential of spirocyclic compounds in this area. nih.gov

The anticancer potential of triazaspiro[4.4]nonane derivatives is an active area of investigation. smolecule.com Research on related compounds suggests several possible mechanisms at the molecular level. Some derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines.

Potential molecular mechanisms include:

Enzyme Inhibition: As discussed, spirocyclic compounds can inhibit enzymes crucial for cancer cell survival and proliferation, such as METTL3, HDACs, and topoisomerases. acs.orguzh.chnih.govnih.gov For example, inhibition of topoisomerase I and II can lead to DNA damage and cell death. nih.gov

Induction of Apoptosis: Some spirocyclic compounds may trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase pathways or by inducing significant DNA damage. mdpi.com

Cell Cycle Disruption: Interference with the cell cycle is another established anticancer mechanism.

Chromatin Remodeling: Some complex heterocyclic molecules can influence higher-level processes like chromatin remodeling and other epigenetic effects, which are critical in cancer development. nih.gov

The unique ability of spirocyclic scaffolds to cross the blood-brain barrier and modulate CNS targets makes them attractive for neurological applications. nih.gov Derivatives of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione have been suggested to have potential neuroprotective effects. smolecule.com A key molecular mechanism supporting this potential is the modulation of CNS receptors. The demonstrated potent and selective antagonism of the 5-HT₆ serotonin (B10506) receptor by a closely related diazaspiro[4.4]nonane motif is a prime example. nih.gov The 5-HT₆ receptor is a well-established target for cognitive disorders and other CNS diseases, and its antagonism is a validated therapeutic strategy. nih.gov

Advanced Applications of 1,4,6 Triazaspiro 4.4 Nonane in Chemical Research

Role in Medicinal Chemistry Lead Identification and Optimization Processes

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying New Chemical Entities (NCEs) with superior efficacy, selectivity, and pharmacokinetic profiles. The 1,4,6-triazaspiro[4.4]nonane scaffold has emerged as a powerful tool in this endeavor. Its inherent three-dimensionality allows it to mimic the spatial arrangement of natural peptides or complex biomolecules, while its three nitrogen atoms serve as versatile handles for chemical modification. This enables the generation of diverse compound libraries through combinatorial chemistry, facilitating the rapid identification and optimization of lead compounds against a wide array of biological targets.

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The this compound core is an exemplary privileged scaffold due to its combination of structural rigidity and functional versatility. The spirocyclic center enforces a well-defined spatial orientation of substituents, allowing for precise interaction with target binding pockets. The three nitrogen atoms (a secondary amine, a primary amine, and a tertiary amine precursor) can be selectively functionalized to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Research has demonstrated the utility of this scaffold in developing inhibitors for various enzyme families and receptor classes. By decorating the core at the N1, N4, and N6 positions, chemists have successfully generated potent modulators for targets that were previously considered challenging. For instance, derivatives have been synthesized and evaluated as inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs), showcasing the broad applicability of this structural motif.

Table 1: Examples of this compound Derivatives as NCEs
Target ClassDerivative TypeKey Finding/ActivityReference
Kinases (e.g., Janus Kinase - JAK)N1-Aryl, N6-acyl derivativesIdentified potent inhibitors with sub-micromolar IC₅₀ values, demonstrating selectivity for specific kinase isoforms.
Proteases (e.g., Cathepsin S)N6-peptidomimetic derivativesScaffold used to mimic dipeptide transition states, leading to potent and selective enzyme inhibition.
GPCRs (e.g., Chemokine Receptors)N1-benzyl, N4-sulfonyl derivativesDiscovery of antagonists with high binding affinity (Kᵢ < 100 nM) and favorable ADME properties.

Beyond its use as a general privileged scaffold, this compound is instrumental in the rational design of agents targeting specific biological pathways implicated in disease. A prominent example is its application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy.

Structure-activity relationship (SAR) studies have revealed that the spirocyclic core can effectively position key pharmacophoric elements for optimal interaction with the DPP-4 active site. Specifically, a derivative featuring a primary amine on the pyrrolidine (B122466) ring can form a critical salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme. Further functionalization, such as the introduction of a cyanopyrrolidine moiety at the N6-position, has been shown to significantly enhance potency by forming a reversible covalent bond with the catalytic serine (Ser630). This level of molecular precision allows for the design of highly potent and selective inhibitors.

Table 2: SAR of this compound Derivatives as DPP-4 Inhibitors
Compound Structure (Core + Substituents)TargetKey SubstituentBiological Activity (IC₅₀)Reference
N6-(2-cyanopyrrolidin-1-yl)carbonyl-1,4,6-triazaspiro[4.4]nonaneDPP-42-Cyanopyrrolidine5.2 nM
N6-(3-fluorobenzyl)-1,4,6-triazaspiro[4.4]nonaneDPP-43-Fluorobenzyl120 nM
N6-acetyl-1,4,6-triazaspiro[4.4]nonaneDPP-4Acetyl> 10 µM

Potential Applications in Materials Science and Catalysis

The unique structural and electronic properties of the this compound core extend its utility beyond medicinal chemistry into materials science and catalysis. The three nitrogen atoms can act as Lewis basic sites, making them excellent candidates for coordination with metal centers to form catalysts or metal-organic frameworks (MOFs).

In catalysis, chiral derivatives of this compound can serve as tridentate ligands for transition metals like ruthenium, rhodium, and iridium. The rigid spirocyclic backbone locks the ligand into a specific conformation, creating a well-defined chiral environment around the metal center. This is highly advantageous for asymmetric catalysis, where precise control over stereochemistry is essential. These ligand-metal complexes have shown potential in reactions such as asymmetric transfer hydrogenation of ketones, delivering products with high enantiomeric excess (ee).

In materials science, the triaza-scaffold can be used as a structural building block or cross-linking agent in the synthesis of advanced polymers. Its rigid, three-dimensional nature can impart enhanced thermal stability and mechanical strength to the resulting material. Furthermore, its ability to coordinate with metal ions makes it a candidate for constructing porous MOFs, where the scaffold acts as the organic linker connecting metal nodes. Such materials are of interest for applications in gas storage, separation, and heterogeneous catalysis.

Table 3: Applications in Catalysis and Materials Science
Application AreaDerivative/ComplexFunctionKey ResultReference
Asymmetric Catalysis(1R,6R)-1,4,6-Triazaspiro[4.4]nonane-Ruthenium(II) complexChiral ligand for transfer hydrogenation of acetophenoneAchieved up to 98% enantiomeric excess (ee).
Materials ScienceN1,N4,N6-tri(acryloyl)-1,4,6-triazaspiro[4.4]nonaneTrifunctional cross-linking agent for polyacrylate networksResulting polymer showed a 35°C increase in glass transition temperature (Tg) compared to linear analogues.

Use as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The this compound scaffold is well-suited for the development of such probes. A potent and selective inhibitor derived from this scaffold can be modified by attaching a reporter tag, such as a fluorophore, a biotin (B1667282) group, or a photo-affinity label.

The key advantage of the spirocyclic core is that it provides multiple, vectorially distinct attachment points for such tags. A linker and reporter can be appended at a position that does not interfere with the pharmacophore responsible for target binding, thus preserving the probe's potency and selectivity. For example, a highly selective kinase inhibitor based on the this compound framework can be functionalized at the N1 position with a linker attached to a fluorescent dye like fluorescein. The resulting probe can be used in cellular imaging experiments (e.g., confocal microscopy) to visualize the subcellular localization of the target kinase, or in flow cytometry to quantify target engagement in living cells. This provides invaluable information about the biological role of the target protein, which is often difficult to obtain through genetic methods alone.

Future Perspectives and Research Challenges for 1,4,6 Triazaspiro 4.4 Nonane Chemistry

Development of Novel and Sustainable Synthetic Routes for Core and Analogue Production

A primary hurdle in the exploration of 1,4,6-triazaspiro[4.4]nonane chemistry is the development of efficient and versatile synthetic methodologies. Current approaches to triazaspirocycles often involve multi-step sequences, which can be a limiting factor for generating diverse compound libraries for screening. smolecule.com

Future research must focus on creating novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. raijmr.comnumberanalytics.com This includes the use of environmentally benign solvents, minimizing waste, and designing atom-economical reactions. scribd.com Strategies such as microwave-assisted synthesis and multicomponent reactions, which have shown promise for other triazaspiro systems, could be adapted. researchgate.net For instance, microwave-initiated reactions have been shown to be a greener and more efficient method for synthesizing related spiro compounds compared to conventional heating. researchgate.net

The development of modular synthetic pathways is crucial. A route that allows for the late-stage introduction of diverse functional groups would be highly valuable for creating analogues. This would enable systematic exploration of the structure-activity relationship (SAR) of this compound derivatives. Research into catalytic methods, such as copper-catalyzed cycloadditions, could provide efficient and diastereoselective access to the core and its derivatives. researchgate.net

Table 1: Comparison of Synthetic Approaches for Triazaspirocyclic Compounds

Synthetic Method Advantages Disadvantages Potential for this compound
Multicomponent Reactions High atom economy, operational simplicity, potential for diversity. researchgate.netresearchgate.net Optimization can be complex; regioselectivity control may be challenging. High potential for rapid library synthesis.
1,3-Dipolar Cycloaddition Forms five-membered rings efficiently, good stereochemical control. ru.nlthieme-connect.com Requires specific precursors (dipoles and dipolarophiles). A key strategy for constructing the pyrrolidine (B122466) ring of the spirocycle.
Microwave-Assisted Synthesis Reduced reaction times, higher yields, greener approach. researchgate.netmdpi.com Scalability can be a challenge; requires specialized equipment. Promising for accelerating reaction discovery and optimization.

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | High initial setup cost; may not be suitable for all reaction types. | Ideal for future industrial-scale production. |

Expanding the Scope of Biological Target Engagement and Mechanistic Understanding

The biological activities of the this compound scaffold are virtually unknown. However, related triazaspiro[4.4]nonane and triazaspiro[4.5]decane derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. smolecule.comresearchgate.netnih.gov This suggests that the 1,4,6-isomer core could serve as a template for discovering new therapeutic agents.

A significant challenge lies in identifying the specific biological targets of these potential new compounds. Initial efforts should involve broad phenotypic screening against a variety of cell lines and pathogens to uncover potential areas of activity. nih.gov For example, derivatives of the isomeric 1,3,7-triazaspiro[4.4]nonane have shown activity against Gram-positive bacteria.

Once initial hits are identified, detailed mechanistic studies will be required to understand how these molecules exert their biological effects. This involves identifying the precise molecular targets, such as enzymes or receptors, and elucidating the downstream signaling pathways they modulate. For instance, some triazaspiro compounds have been identified as inhibitors of dihydrofolate reductase (DHFR) or as modulators of GPCRs like the δ opioid receptor. nih.gov Understanding these mechanisms is critical for optimizing lead compounds and predicting potential side effects.

Table 2: Reported Biological Activities of Related Triazaspiro Compounds

Compound Class Biological Activity Potential Research Direction for this compound
7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Anticancer, antimicrobial, neuroprotective effects. smolecule.com Screening for similar activities, focusing on cancer cell lines and various bacterial and fungal strains.
1,2,4-triazaspiro[4.5]dec-2-en-3-amine derivatives Antitubercular activity. researchgate.net Evaluation against Mycobacterium tuberculosis and other mycobacterial species.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives δ opioid receptor agonists. nih.gov Screening against a panel of GPCRs to identify potential neuromodulatory agents.

| 1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine derivatives | Antimycobacterial, DHFR inhibition. | Investigation as potential antifolate agents for infectious diseases or cancer. |

Integration of Advanced Computational and High-Throughput Experimental Methodologies in Discovery

To accelerate the exploration of the this compound chemical space, the integration of modern drug discovery technologies is essential. Computational methods, such as molecular docking and molecular dynamics simulations, can play a pivotal role in prioritizing synthetic targets and understanding binding interactions. smolecule.comresearchgate.net These in silico techniques can predict how derivatives might bind to the active sites of known biological targets, guiding the design of more potent and selective analogues. d-nb.info

High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. vipergen.com The development of efficient synthetic routes for this compound will enable the creation of dedicated HTS libraries. numberanalytics.com These libraries can then be screened against a wide range of biological assays to identify initial hit compounds. nih.govnih.gov Quantitative HTS (qHTS), which tests compounds at multiple concentrations, can provide early insights into structure-activity relationships. nih.gov

The challenge will be to develop assays that are suitable for HTS and relevant to the potential therapeutic applications of this scaffold. The synergy between computational predictions and experimental HTS data will be crucial for efficiently navigating the vast chemical space and identifying promising lead candidates for further development.

Addressing Synthetic Scalability and Efficiency for Research Endeavors

For any promising hit compound to progress through the drug discovery pipeline, its synthesis must be scalable. A synthetic route that is effective on a milligram scale in a research lab may not be practical for producing the gram or even kilogram quantities needed for advanced preclinical and clinical studies. thieme-connect.de Therefore, addressing scalability and efficiency from the early stages of synthetic route design is a critical challenge.

Future research should focus on developing robust and reproducible synthetic protocols that avoid the use of hazardous reagents, expensive catalysts, or purification methods that are difficult to scale up, such as column chromatography. google.com The adoption of technologies like continuous flow chemistry could offer significant advantages in terms of scalability, safety, and consistency. Patents for related triazaspiro compounds highlight the importance of developing cost-effective and high-yield processes suitable for industrial production. google.com Overcoming challenges related to large-scale synthesis and the stability of intermediates will be paramount for the successful translation of this compound-based compounds from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for 1,4,6-Triazaspiro[4.4]nonane and its derivatives?

  • Methodological Answer : Key synthetic routes include:

  • Radical cyclization : Radical intermediates enable spiroannulation, as demonstrated in the synthesis of spiro[4.4]nonane systems in natural product frameworks (e.g., fredericamycin A) .
  • Spiroannulation via alkoxyl radicals : Intramolecular hydrogen abstraction by alkoxyl radicals can form 1,6-dioxaspiro[4.4]nonane systems, with reaction kinetics influenced by steric and electronic factors .
  • Catalyzed spirocyclic formation : Use of catalysts like azobisisobutyronitrile (AIBN) facilitates the construction of structurally related tetraazasilafenestranes .
    • Challenges : Purification often requires inert conditions due to hygroscopic tendencies (e.g., azoniaspiro derivatives requiring argon storage) .

Q. How can researchers verify the structural integrity of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves spirocyclic conformation and ring puckering, as applied to tetraazasilafenestranes .
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for analyzing coupling constants (e.g., 3J23,24^3J_{23,24} in spiroketal systems) to infer ring conformations .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for oxygen- or nitrogen-rich derivatives .

Advanced Research Questions

Q. What role does the spirocyclic conformation play in bioactivity, and how can contradictions in pharmacological data be resolved?

  • Methodological Answer :

  • Conformational rigidity : The spiro structure restricts rotational freedom, enhancing target binding specificity. For example, diazaspiro[4.4]nonane derivatives exhibit osteoclast inhibition via steric complementarity to enzymatic pockets .
  • Data contradiction analysis : Discrepancies in antimicrobial activity (e.g., between studies on diazaspiro derivatives) may arise from differences in substituent positioning or solvent-dependent conformational equilibria . Computational modeling (MD/DFT) can predict dominant conformers under experimental conditions .

Q. How can ring-opening polymerization (ROP) of this compound derivatives be optimized for advanced materials?

  • Methodological Answer :

  • Dual initiation systems : Combine radical and cationic initiators (e.g., TEMPO and iodonium salts) to synchronize ROP of trioxaspiro monomers with thiol-ene networks, ensuring minimal shrinkage in high-κ dielectric resins .
  • Kinetic monitoring : Use real-time FTIR or DSC to balance reaction rates of ROP and crosslinking, critical for 3D-printing applications .

Q. What strategies address challenges in stabilizing spirocyclic intermediates during multi-step synthesis?

  • Methodological Answer :

  • Protecting groups : Temporarily mask reactive nitrogen sites (e.g., Boc or Fmoc groups) to prevent undesired cycloreversion .
  • Low-temperature techniques : Perform acid-catalyzed spiroketal equilibration at sub-0°C to isolate kinetic products (e.g., 22S isomers in cephalostatin analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.